molecular formula C11H18Br2O2 B12571232 3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene CAS No. 202404-54-4

3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene

Cat. No.: B12571232
CAS No.: 202404-54-4
M. Wt: 342.07 g/mol
InChI Key: ZKVSLFHGBNDEQA-UHFFFAOYSA-N
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Description

3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by etherification and subsequent functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the bromine atoms to less reactive species.

    Substitution: This reaction can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce azide or cyano groups.

Scientific Research Applications

3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, while the ether groups can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Properties

CAS No.

202404-54-4

Molecular Formula

C11H18Br2O2

Molecular Weight

342.07 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propane

InChI

InChI=1S/C11H18Br2O2/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4H,1-2,5-10H2

InChI Key

ZKVSLFHGBNDEQA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COCC=C)(CBr)CBr

Origin of Product

United States

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